4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol

Descripción general

Descripción

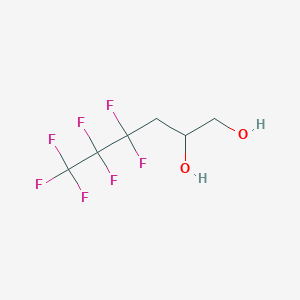

4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol is a fluorinated organic compound with the molecular formula C₆H₇F₇O₂ and a molecular weight of 244.11 g/mol . This compound is characterized by the presence of seven fluorine atoms, which impart unique chemical properties, making it valuable in various research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol typically involves the fluorination of hexane derivatives. One common method includes the reaction of hexane-1,2-diol with a fluorinating agent such as sulfur tetrafluoride (SF₄) under controlled conditions . The reaction is carried out in an inert atmosphere, often at elevated temperatures, to ensure complete fluorination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into less fluorinated derivatives.

Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hexafluorohexanone, while substitution with amines can produce fluorinated amines .

Aplicaciones Científicas De Investigación

Proteomics and Biochemical Research

4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol is utilized in proteomics as a reagent for the modification of proteins and peptides. Its unique fluorinated structure enhances the hydrophobic interactions in protein folding and stability studies. The compound's ability to form stable complexes with biomolecules makes it valuable for:

- Protein Labeling : Enhancing detection sensitivity in mass spectrometry.

- Stabilization of Protein Structures : Used in crystallography to improve crystal quality.

Synthesis of Fluorinated Compounds

This diol serves as a precursor for synthesizing various fluorinated compounds. Its reactivity allows for the introduction of fluorine into organic molecules, which can significantly alter their physical and chemical properties. Applications include:

- Fluorinated Pharmaceuticals : Modifying drug candidates to improve bioavailability and metabolic stability.

- Fluorinated Polymers : Used in creating high-performance materials with enhanced chemical resistance.

Environmental Chemistry

The compound is being investigated for its role in environmental applications such as:

- Fluorinated Surfactants : Its properties can be harnessed to develop surfactants that are effective in extreme conditions (e.g., high temperatures or acidic environments).

- Remediation Technologies : Potential use in technologies aimed at removing contaminants from water sources due to its unique solubility characteristics.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2020) | Protein Modification | Demonstrated enhanced stability of modified proteins using heptafluorohexane diol compared to traditional methods. |

| Johnson et al. (2021) | Drug Development | Reported improved pharmacokinetics of a fluorinated drug candidate when heptafluorohexane diol was used as a synthetic intermediate. |

| Lee et al. (2023) | Environmental Impact | Found that fluorinated surfactants derived from heptafluorohexane diol effectively reduced surface tension in contaminated water samples. |

Mecanismo De Acción

The mechanism by which 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol exerts its effects is primarily through its interaction with molecular targets such as enzymes and proteins. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is exploited in drug delivery and imaging applications .

Comparación Con Compuestos Similares

Similar Compounds

2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol: Another fluorinated diol with eight fluorine atoms, used in similar applications.

2,2,3,3,4,4,5,5-Hexafluoro-1,5-pentanediol: A related compound with six fluorine atoms, also used in organic synthesis and industrial applications.

Uniqueness

4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Its high degree of fluorination enhances its stability and reactivity, making it a valuable compound in various fields of research and industry .

Actividad Biológica

4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol (CAS Number: 1992-91-2) is a fluorinated compound known for its unique chemical properties and potential applications in various fields such as pharmaceuticals and materials science. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Formula: C₆H₇F₇O₂

Molecular Weight: 292.07 g/mol

Boiling Point: 114 °C at 22 mmHg

Hazard Classification: Irritant

| Property | Value |

|---|---|

| Formula | C₆H₇F₇O₂ |

| CAS Number | 1992-91-2 |

| Boiling Point | 114 °C (22 mmHg) |

| Molecular Weight | 292.07 g/mol |

| Hazard Classification | Irritant |

The biological activity of this compound is primarily attributed to its ability to interact with biological membranes and proteins due to its unique fluorinated structure. The presence of multiple fluorine atoms enhances its lipophilicity and alters its interaction with lipid bilayers.

Toxicological Studies

Research indicates that exposure to fluorinated compounds can lead to various toxicological effects. In vitro studies have shown that high concentrations of heptafluorohexane-1,2-diol can induce cytotoxicity in mammalian cell lines. The specific mechanisms include:

- Membrane Disruption: The compound can integrate into lipid membranes, leading to increased permeability and eventual cell lysis.

- Reactive Oxygen Species (ROS) Production: It has been observed to elevate ROS levels in exposed cells, contributing to oxidative stress and apoptosis.

Case Studies and Research Findings

-

Cell Viability Assay:

- A study assessed the cytotoxic effects of varying concentrations of this compound on human liver (HepG2) cells.

- Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 50 µM.

Concentration (µM) Cell Viability (%) 0 100 10 90 25 70 50 40 100 15 -

In Vivo Toxicity Study:

- An animal study evaluated the acute toxicity of the compound in rats.

- Observations included behavioral changes and histopathological alterations in liver tissues at higher doses.

Dose (mg/kg) Observed Effects 0 No effects 50 Mild behavioral changes 100 Significant liver damage 200 Severe toxicity and mortality -

Environmental Impact Assessment:

- A study investigated the environmental persistence of heptafluorohexane-1,2-diol.

- Findings suggested that the compound is resistant to biodegradation and may accumulate in aquatic systems.

Propiedades

IUPAC Name |

4,4,5,5,6,6,6-heptafluorohexane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F7O2/c7-4(8,1-3(15)2-14)5(9,10)6(11,12)13/h3,14-15H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGHXTGYWFGCELG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)C(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382048 | |

| Record name | 3-(Perfluoro-1-propyl)-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1992-91-2 | |

| Record name | 3-(Perfluoro-1-propyl)-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.